molecular formula C13H11ClN4O3 B4714428 4-chloro-N,N-bis(2-cyanoethyl)-2-nitrobenzamide

4-chloro-N,N-bis(2-cyanoethyl)-2-nitrobenzamide

Cat. No. B4714428
M. Wt: 306.70 g/mol
InChI Key: DDZPRRRICDYZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-bis(2-cyanoethyl)-2-nitrobenzamide (CBEN) is a chemical compound that has been used in scientific research for various applications.

Mechanism of Action

4-chloro-N,N-bis(2-cyanoethyl)-2-nitrobenzamide is known to bind to proteins through covalent modification of cysteine residues. This binding can lead to changes in protein conformation and function, which can be used to study protein-protein interactions and other biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of protein-protein interactions, the induction of apoptosis in cancer cells, and the modulation of ion channels and transporters.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N,N-bis(2-cyanoethyl)-2-nitrobenzamide in lab experiments is its ability to selectively target specific proteins and modify their function. However, one limitation is that this compound can also modify non-target proteins, which can lead to off-target effects.

Future Directions

There are several future directions for research on 4-chloro-N,N-bis(2-cyanoethyl)-2-nitrobenzamide, including the development of more selective probes for specific proteins, the optimization of this compound as an anti-cancer agent, and the exploration of its potential as a tool for studying other biological processes.
In conclusion, this compound is a versatile chemical compound that has been used in scientific research for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new insights into protein-protein interactions, cancer biology, and other areas of biomedical research.

Scientific Research Applications

4-chloro-N,N-bis(2-cyanoethyl)-2-nitrobenzamide has been used in scientific research for various applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying the structure and function of biomolecules, and as a potential anti-cancer agent.

properties

IUPAC Name

4-chloro-N,N-bis(2-cyanoethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3/c14-10-3-4-11(12(9-10)18(20)21)13(19)17(7-1-5-15)8-2-6-16/h3-4,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZPRRRICDYZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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